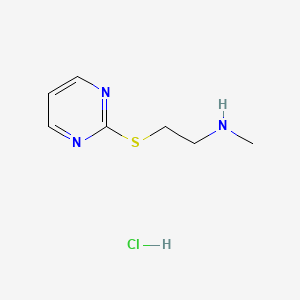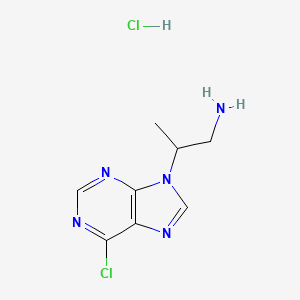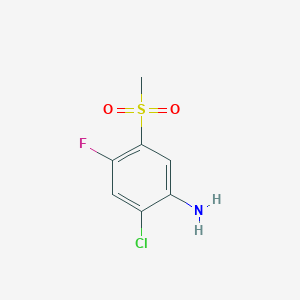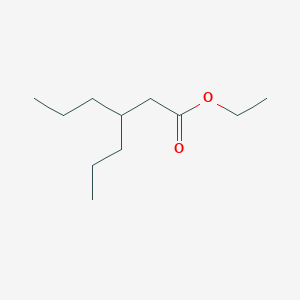
6-Deoxo-24-epicastasterone
Overview
Description
6-Deoxo-24-epicastasterone is a naturally occurring steroidal compound belonging to the class of brassinosteroids, which are plant hormones that play a crucial role in various physiological processes such as cell elongation, division, and differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxo-24-epicastasterone typically involves multiple steps, starting with the construction of the carbon skeleton. One common method includes the Claisen rearrangement to form the required C-24 methyl stereochemistry. Subsequent steps may involve reduction with lithium aluminium deuteride (LiAlD4) to introduce deuterium atoms and Sharpless asymmetric dihydroxylation to introduce diols.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Deoxo-24-epicastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used for reduction reactions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
6-Deoxo-24-epicastasterone has diverse applications in scientific research:
Agriculture: Used as a plant growth regulator to enhance crop yield and stress resistance.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Employed in the development of bioactive compounds for various industrial applications.
Mechanism of Action
The mechanism by which 6-Deoxo-24-epicastasterone exerts its effects involves binding to specific receptors in plant cells, leading to the activation of signaling pathways that regulate gene expression and cellular processes. The molecular targets include brassinosteroid receptors and downstream signaling components.
Comparison with Similar Compounds
24-epibrassinolide
Castasterone
28-homobrassinolide
Properties
IUPAC Name |
(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLCLVRWCLEOX-DGBFLIRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of 6-Deoxo-24-epicastasterone?
A1: this compound is a naturally occurring brassinosteroid, a class of plant hormones known to regulate growth and development. Research indicates that it can influence the growth of fungi. For instance, in a study on the oyster mushroom (Pleurotus ostreatus), the addition of this compound salicylate to the growth medium led to the development of a loose, jellyfish-like mycelium, suggesting a potential role in influencing fungal morphology. []
Q2: Have any new brassinosteroids, including this compound, been discovered in plants?
A2: Yes, this compound, alongside 6-Deoxo-28-norcastasterone, was discovered in Ornithopus sativus, commonly known as Serradella or Bird's Foot. This finding expanded the knowledge of brassinosteroid diversity in the plant kingdom. []
Q3: How can we determine the presence and quantity of this compound and other related brassinosteroids in biological samples?
A3: Researchers have developed immunoenzymatic test systems specifically designed for the detection and quantification of 6-deoxobrassinosteroids, including this compound. These assays offer sensitive and specific tools for studying these compounds. [, ]
Q4: What are the potential applications of brassinosteroid salicylates, particularly in agriculture?
A4: Studies suggest that brassinosteroid salicylates, including those derived from 24-epibrassinolide, 24-epicastasterone, and this compound, could act as plant immunity inducers. When applied to barley plants subjected to biotic stress (specifically, the fungal pathogen Helminthosporium teres Sacc.), these compounds demonstrated a protective effect, potentially by stimulating the plant's natural defense mechanisms. [, ]
Q5: How can we analyze the fragmentation patterns of this compound and other brassinosteroids?
A5: Mass spectrometry techniques, particularly tandem mass spectrometry (MS(n)) coupled with high-resolution mass spectrometry like quadrupole time-of-flight mass spectrometry (QToF MS), provide detailed insights into the fragmentation pathways of brassinosteroids. Through analyzing the fragmentation patterns, researchers can elucidate the structure of these compounds. Studies utilizing these techniques have comprehensively characterized the fragmentation mechanisms of this compound and other related brassinosteroids, including 23,24-tris-epicastasterone, epicastasterone, tris-epicastasterone, and 24-epibrassinolide. These findings contribute to our understanding of brassinosteroid structures and provide valuable data for their identification and analysis in complex mixtures. []
Q6: What methods are employed in the synthesis of labeled this compound?
A6: Researchers have successfully synthesized a deuterium-labeled form of this compound, specifically [26-2H3]-6-deoxo-24-epicastasterone. This labeled compound serves as a valuable tool in metabolic studies, enabling researchers to trace the fate and transformation of this compound within biological systems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)



![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)

